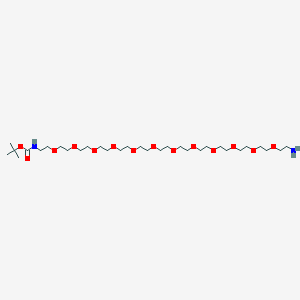

BocNH-PEG12-CH2CH2NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG12-CH2CH2NH2 typically involves the reaction of polyethylene glycol twelve with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected polyethylene glycol twelve. This intermediate is then reacted with ethylenediamine to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

BocNH-PEG12-CH2CH2NH2 undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group under mild acidic conditions.

Major Products Formed

Substitution Reactions: The major products are substituted amines, where the amine group of this compound is replaced by the electrophile.

Deprotection Reactions: The major product is the free amine form of polyethylene glycol twelve-ethylenediamine.

Wissenschaftliche Forschungsanwendungen

BocNH-PEG12-CH2CH2NH2 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) to degrade specific proteins.

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

Industry: Applied in the production of advanced materials and drug delivery systems.

Wirkmechanismus

The mechanism of action of BocNH-PEG12-CH2CH2NH2 involves its use as a linker in proteolysis-targeting chimeras (PROTACs). PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BocNH-PEG4-CH2CH2NH2: A shorter polyethylene glycol-based linker with similar properties but shorter chain length.

BocNH-PEG8-CH2CH2NH2: An intermediate polyethylene glycol-based linker with properties between BocNH-PEG4-CH2CH2NH2 and BocNH-PEG12-CH2CH2NH2.

Uniqueness

This compound is unique due to its longer polyethylene glycol chain, which provides greater flexibility and distance between the ligands in proteolysis-targeting chimeras. This can enhance the efficiency of target protein degradation and improve the pharmacokinetic properties of the resulting PROTACs.

Biologische Aktivität

BocNH-PEG12-CH2CH2NH2 is a PEG-based compound that has garnered attention in recent years for its potential applications in drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, leveraging the ubiquitin-proteasome system. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1642551-09-4 |

| Molecular Formula | C31H64N2O14 |

| Molecular Weight | 688.845 g/mol |

| Purity | 95% |

| Density | 1.1 g/cm³ |

| Boiling Point | 736.3 °C |

| Flash Point | 399.1 °C |

These properties indicate that this compound is a stable compound suitable for various biological applications.

This compound functions primarily as a linker in the synthesis of PROTACs. Its structure allows for the effective coupling of two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds to the protein intended for degradation. This dual-ligand approach facilitates the recruitment of target proteins to the ubiquitin-proteasome system, promoting their degradation.

Key Mechanisms:

- Ubiquitination: The compound enhances the ubiquitination process, marking proteins for degradation.

- Selective Targeting: By linking specific ligands, it ensures that only desired proteins are degraded, minimizing off-target effects.

In Vitro Studies

Research indicates that this compound can significantly influence cellular pathways involved in apoptosis, autophagy, and cell cycle regulation. In vitro studies have demonstrated its efficacy in various cancer cell lines:

- Apoptosis Induction: The compound has been shown to trigger apoptosis in cancer cells by degrading anti-apoptotic proteins.

- Cell Cycle Arrest: It can induce cell cycle arrest by targeting cyclins and cyclin-dependent kinases.

- Autophagy Modulation: this compound also plays a role in modulating autophagic pathways, enhancing cellular responses to stress.

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

-

Case Study 1: Targeting Oncogenic Proteins

- Researchers utilized this compound in a PROTAC designed to degrade an oncogenic protein associated with breast cancer. The study found a significant reduction in tumor cell viability and increased apoptosis rates.

-

Case Study 2: Neurodegenerative Disorders

- In models of neurodegenerative diseases, this compound was employed to target misfolded proteins linked to Alzheimer’s disease. The results indicated improved clearance of toxic aggregates and enhanced neuronal survival.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64N2O14/c1-31(2,3)47-30(34)33-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-28-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-32/h4-29,32H2,1-3H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZAQHILQQTIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64N2O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.